N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1797333-78-8
VCID: VC5563327
InChI: InChI=1S/C16H15N3O3S/c20-12(9-19-6-2-1-3-15(19)21)8-17-16(22)11-4-5-13-14(7-11)23-10-18-13/h1-7,10,12,20H,8-9H2,(H,17,22)
SMILES: C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC3=C(C=C2)N=CS3)O
Molecular Formula: C16H15N3O3S
Molecular Weight: 329.37

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide

CAS No.: 1797333-78-8

Cat. No.: VC5563327

Molecular Formula: C16H15N3O3S

Molecular Weight: 329.37

* For research use only. Not for human or veterinary use.

N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[d]thiazole-6-carboxamide - 1797333-78-8

Specification

CAS No. 1797333-78-8
Molecular Formula C16H15N3O3S
Molecular Weight 329.37
IUPAC Name N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C16H15N3O3S/c20-12(9-19-6-2-1-3-15(19)21)8-17-16(22)11-4-5-13-14(7-11)23-10-18-13/h1-7,10,12,20H,8-9H2,(H,17,22)
Standard InChI Key DLGGARFNDKJQJP-UHFFFAOYSA-N
SMILES C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC3=C(C=C2)N=CS3)O

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its intricate molecular framework. The benzo[d]thiazole-6-carboxamide component consists of a fused benzene and thiazole ring, with a carboxamide group at position 6. Attached to this core is a 2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl chain, which introduces a hydroxyl group and a pyridinone ring (2-oxopyridine) via a three-carbon spacer.

Key Structural Features:

  • Benzo[d]thiazole Core: A bicyclic system known for its electron-deficient nature, enabling π-π stacking interactions in biological targets .

  • Pyridinone Moiety: The 2-oxopyridine group contributes hydrogen-bonding capabilities and structural rigidity, often enhancing binding affinity in kinase inhibitors .

  • Hydroxypropyl Linker: The –CH2–CH(OH)–CH2– spacer provides conformational flexibility while maintaining solubility through its hydroxyl group .

Synthetic Strategies and Reaction Pathways

While no explicit synthesis of this compound is documented, its assembly can be inferred from established methods for benzo[d]thiazole carboxamides and pyridinone derivatives.

Benzo[d]Thiazole Carboxamide Synthesis

The benzo[d]thiazole core is typically synthesized via cyclization reactions. For example, methyl 4-aminobenzoate reacts with potassium thiocyanate (KSCN) and bromine in acetic acid to form methyl 2-aminobenzo[d]thiazole-6-carboxylate . Subsequent hydrolysis of the methyl ester yields the carboxylic acid, which is then coupled with amines to form carboxamides (Table 1) .

Table 1: Representative Reaction Conditions for Benzo[d]Thiazole Carboxamides

StepReagents/ConditionsYield (%)Reference
CyclizationKSCN, Br₂, AcOH, RT65–78
Ester HydrolysisNaOH, H₂O/EtOH, reflux92
Amide CouplingEDCI, HOBt, DIPEA, DMF70–85

Pyridinone-Propanol Side Chain Preparation

Physicochemical and Spectroscopic Properties

Although experimental data for this specific compound are unavailable, predictions can be made using analogous structures:

Solubility and LogP

  • Calculated LogP: ~2.1 (estimated using ChemDraw), indicating moderate lipophilicity suitable for blood-brain barrier penetration .

  • Aqueous Solubility: Limited (<1 mg/mL at pH 7.4) due to the aromatic cores; solubility enhancers (e.g., PEGs) may be required for formulation .

Spectroscopic Characterization

  • ¹H NMR: Expected signals include a singlet for the thiazole C–H (δ 8.2–8.5 ppm), a doublet for the pyridinone C–H (δ 6.8–7.1 ppm), and a broad peak for the hydroxyl group (δ 5.2–5.5 ppm) .

  • IR Spectroscopy: Strong bands at ~1680 cm⁻¹ (amide C=O) and ~1650 cm⁻¹ (pyridinone C=O) .

Biological Activity and Mechanism of Action

Structural analogs suggest potential therapeutic applications:

Kinase Inhibition

Compounds with benzo[d]thiazole carboxamides and pyridinone groups exhibit inhibitory activity against EGFR and VEGFR kinases (IC₅₀: 10–50 nM) . The hydroxypropyl linker may facilitate interactions with kinase hinge regions through hydrogen bonding .

Antimicrobial Effects

Benzo[d]thiazole derivatives demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 μg/mL) . The pyridinone moiety enhances membrane permeability by disrupting lipid bilayer integrity .

Challenges and Future Directions

Synthetic Optimization

  • Protecting Group Strategy: The hydroxyl group necessitates protection during amide coupling (e.g., tert-butyldimethylsilyl) .

  • Stereochemical Control: The hydroxypropyl linker introduces a chiral center, requiring asymmetric synthesis or resolution techniques .

Pharmacological Profiling

  • In Vitro Screening: Prioritize assays for kinase inhibition (e.g., EGFR, HER2) and antibacterial activity (e.g., S. aureus, E. coli) .

  • ADMET Studies: Evaluate metabolic stability in liver microsomes and plasma protein binding .

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